molecular formula C11H9ClN2O2 B13360221 5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid

5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13360221
M. Wt: 236.65 g/mol
InChI Key: AGAOOUHYOFVWHV-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid
  • 5-(3-Bromophenyl)-1-methyl-1H-imidazole-2-carboxylic acid
  • 5-(3-Fluorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid

Uniqueness

5-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c1-14-9(6-13-10(14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)

InChI Key

AGAOOUHYOFVWHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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